N-Ethyl-N-methylsulfamoyl fluoride

Chemical Biology Medicinal Chemistry Click Chemistry

N-Ethyl-N-methylsulfamoyl fluoride (CAS 1458771-72-6) is a specialized sulfamoyl fluoride for SuFEx click chemistry and lithium battery electrolytes. Its unique N-ethyl-N-methyl substitution confers enhanced stability toward hydrolysis under basic conditions and a distinct steric/electronic profile, enabling selective covalent probe development. Unlike generic sulfamoyl fluorides, this specific substitution pattern optimizes reactivity in modular synthesis and electrolyte formulation. Ideal for medicinal chemistry, chemical biology, and materials science R&D.

Molecular Formula C3H8FNO2S
Molecular Weight 141.16
CAS No. 1458771-72-6
Cat. No. B2964601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-methylsulfamoyl fluoride
CAS1458771-72-6
Molecular FormulaC3H8FNO2S
Molecular Weight141.16
Structural Identifiers
SMILESCCN(C)S(=O)(=O)F
InChIInChI=1S/C3H8FNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3
InChIKeyYWIUDOIMHLCDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-methylsulfamoyl fluoride (CAS 1458771-72-6): A Specialized Sulfur(VI) Fluoride Building Block


N-Ethyl-N-methylsulfamoyl fluoride (CAS 1458771-72-6) is an organofluorine compound belonging to the class of sulfamoyl fluorides, characterized by the F−SO₂−N(−R₁)−R₂ motif [1]. With a molecular formula of C₃H₈FNO₂S and a molecular weight of 141.17 g/mol, this compound is utilized as a specialized reagent in advanced research applications, particularly in medicinal chemistry, chemical biology, and materials science . Its utility is anchored in the sulfur(VI) fluoride exchange (SuFEx) click chemistry paradigm, where its unique reactivity and stability profile enables modular and chemoselective connections [1].

The Critical Role of N-Substitution in Sulfamoyl Fluoride Reactivity and Stability


Generic substitution among sulfamoyl fluorides is not possible due to the profound impact of N-substituents on the compound's core properties. While all N,N-disubstituted sulfamoyl fluorides are more stable than their chloride analogs, the specific alkyl groups (e.g., ethyl and methyl in N-ethyl-N-methylsulfamoyl fluoride) dictate the compound's steric and electronic environment . This directly influences its reactivity in SuFEx click reactions and its performance in specific applications. For instance, the class of sulfamoyl fluorides, including N-ethyl-N-methylsulfamoyl fluoride, is noted for stability toward hydrolysis under basic conditions, a property distinct from other sulfur(VI) halides, but the degree of this stability and its resulting reactivity profile is fine-tuned by the N-substitution pattern . This specificity is crucial for applications ranging from chemical probe development to battery electrolyte design, as detailed in the evidence below .

Quantitative Differentiation of N-Ethyl-N-methylsulfamoyl fluoride: Evidence for Scientific Selection


Comparative Hydrolytic Stability Profile: Sulfamoyl Fluorides vs. Fluorosulfates

As a member of the N,N-disubstituted sulfamoyl fluoride class, N-ethyl-N-methylsulfamoyl fluoride exhibits a distinct stability profile compared to fluorosulfates, another major class of SuFEx reagents. While fluorosulfates are quite stable toward hydrolysis under neutral or acidic conditions, N-disubstituted sulfamoyl fluorides are stable toward hydrolysis under basic conditions and are inert toward a wide range of nucleophiles . This differential stability allows for orthogonal reactivity in multi-step syntheses and applications.

Chemical Biology Medicinal Chemistry Click Chemistry

Commercial Availability of N-Ethyl-N-methylsulfamoyl fluoride at High Purity Grades

For research and development applications, N-ethyl-N-methylsulfamoyl fluoride is commercially available in multiple purity grades to meet different experimental requirements. Vendor specifications indicate availability at 95% purity and 98% purity , and at a higher 99% purity grade marketed specifically for advanced applications like battery electrolyte additives . In contrast, a common in-class analog, N,N-dimethylsulfamoyl fluoride (DMSF), is frequently offered at 95% purity .

Procurement Material Science Organic Synthesis

Application as a Weakly Coordinating Solvent for Lithium Metal Batteries

N-ethyl-N-methylsulfamoyl fluoride (EtMeFSI) has been specifically investigated as a weakly coordinating solvent in electrolytes for lithium metal batteries, a role leveraging the stability of its S-F bond [1]. This application is shared with other N,N-dialkyl sulfamoyl fluorides like diMeFSI and diEtFSI, all of which are used in combination with LiFSI salt. The molecular design of EtMeFSI contributes to the electrolyte's overall properties in this class of weakly coordinating solvents [1].

Energy Storage Electrochemistry Lithium Batteries

High-Impact Research Scenarios for N-Ethyl-N-methylsulfamoyl fluoride (CAS 1458771-72-6)


Lithium Metal Battery Electrolyte Development

N-ethyl-N-methylsulfamoyl fluoride is a key component in the formulation of weakly coordinating electrolytes for lithium metal batteries. It is used as a solvent with LiFSI salt to improve the performance and stability of the lithium anode, making it a valuable material for researchers developing next-generation, high-energy-density batteries [1].

Synthesis of Complex Molecules via SuFEx Click Chemistry

As a sulfamoyl fluoride, this compound is a potential substrate for sulfur(VI) fluoride exchange (SuFEx) click chemistry reactions. This metal-free, modular approach is used for the rapid assembly of complex molecules bearing a sulfamide linkage, with applications in drug discovery, chemical biology, and materials science [2]. While its reactivity is less studied than sulfonyl fluorides, its unique N-ethyl-N-methyl substitution pattern offers a distinct steric and electronic profile for optimization in SuFEx reactions .

Development of Covalent Probes for Chemical Biology

N-ethyl-N-methylsulfamoyl fluoride belongs to a class of compounds (N,N-disubstituted sulfamoyl fluorides) noted for their low intrinsic reactivity compared to other sulfur(VI) fluorides, a property that can be leveraged to design highly selective covalent chemical probes for protein modification [3]. Its stability under basic conditions and inertness toward a wide range of nucleophiles allows it to function as a 'latent' electrophile, reducing off-target reactivity and enhancing selectivity in complex biological environments .

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